molecular formula C12H16N2O2 B1468149 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid CAS No. 1340225-73-1

4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid

Cat. No. B1468149
CAS RN: 1340225-73-1
M. Wt: 220.27 g/mol
InChI Key: UTEKLQJLWPCXIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid is characterized by the presence of a pyrrolidine ring and a benzoic acid group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid are likely to be influenced by the properties of the pyrrolidine ring . The ring’s sp3-hybridization allows for efficient exploration of the pharmacophore space, contributing to the molecule’s stereochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid are influenced by its molecular structure, which includes a pyrrolidine ring and a benzoic acid group. The pyrrolidine ring contributes to the molecule’s stereochemistry and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core structure in 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid , is widely utilized in medicinal chemistry due to its versatility and biological relevance . It serves as a scaffold for creating novel biologically active compounds. The presence of the pyrrolidine ring can influence the stereochemistry of the molecule, contributing to its three-dimensional shape and potentially affecting its interaction with biological targets.

Pharmacophore Development

In drug discovery, the pyrrolidine ring is often used to explore pharmacophore space efficiently. The sp3-hybridization of the ring allows for a diverse range of interactions with biological targets, which can be crucial for developing selective and potent drugs .

ADME/Tox Optimization

The introduction of nitrogen heterocycles like pyrrolidine can be strategically employed to modify physicochemical parameters, optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .

Structural Diversity in Lead Compounds

Heteroatomic saturated ring systems, such as pyrrolidine, enable greater structural diversity in lead compounds. This diversity is essential for generating unique molecules with the potential for high biological activity .

Enantioselective Binding

The stereogenicity of the pyrrolidine ring means that different stereoisomers can have different biological profiles. This is due to the varying spatial orientation of substituents, which can lead to different binding modes to enantioselective proteins .

Therapeutic Applications

Compounds containing the pyrrolidine ring have been investigated for their therapeutic potential. For instance, selective activation of the SST5 receptor, which inhibits insulin secretion from pancreatic β-cells, has been explored using nonpeptide selective SST5 agonists with pyrrolidine structures .

Future Directions

The future directions for research on 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications in drug discovery . The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

4-[(3-aminopyrrolidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-5-6-14(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11H,5-8,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEKLQJLWPCXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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